molecular formula C7H6N4O2 B076746 8-Methylpteridine-2,4-dione CAS No. 13300-38-4

8-Methylpteridine-2,4-dione

Cat. No.: B076746
CAS No.: 13300-38-4
M. Wt: 178.15 g/mol
InChI Key: FEVFINCNKRMCDL-UHFFFAOYSA-N
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Description

8-Methylpteridine-2,4-dione is a bicyclic heterocyclic compound featuring a pteridine core (a fused pyrimidine and pyrazine ring system) with a methyl substituent at the 8-position and ketone groups at the 2- and 4-positions. This structure confers unique electronic and steric properties, distinguishing it from simpler monocyclic 2,4-dione derivatives.

Properties

CAS No.

13300-38-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

8-methylpteridine-2,4-dione

InChI

InChI=1S/C7H6N4O2/c1-11-3-2-8-4-5(11)9-7(13)10-6(4)12/h2-3H,1H3,(H,10,12,13)

InChI Key

FEVFINCNKRMCDL-UHFFFAOYSA-N

SMILES

CN1C=CN=C2C1=NC(=O)NC2=O

Canonical SMILES

CN1C=CN=C2C1=NC(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Properties

  • 8-Methylpteridine-2,4-dione: Limited data on biological activity, but bicyclic pteridines are often explored for enzyme inhibition or as fluorescent probes due to their π-conjugated systems.
  • Thiazolidine-2,4-diones: Notable for antidiabetic activity (PPAR-γ agonism), lipid peroxidation inhibition (84.2% for 1d), and low acute toxicity (safe up to 2000 mg/kg) .
  • Pyran-2,4-diones : Studied for crystallography and electronic properties (e.g., dipole moments: 2a = 7.2 D, 2b = 5.8 D) .

Physicochemical and ADME Properties

  • Solubility and Polarity :
    • Thiazolidine-2,4-diones and pyran-2,4-diones exhibit moderate-to-high polarity due to ketone and heteroatom content, enhancing aqueous solubility .
    • This compound’s methyl group may reduce solubility compared to hydroxylated analogs (e.g., 8-(2-hydroxyethyl)-3-methylpteridine in ).
  • ADME :
    • Thiazolidine-2,4-diones are optimized for oral bioavailability and metabolic stability (e.g., SD-1’s PPAR-γ binding comparable to Rosiglitazone) .
    • Imidazolidin-2,4-diones may face challenges in distribution due to aryl substituents .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Class Dipole Moment (D) LogP (Predicted) Notable Interactions
Pyran-2,4-dione (2a) 7.2 1.5 H...H, O...H (crystal packing)
Thiazolidine-2,4-dione (1d) N/A 2.8 Halogen bonding (Br/Cl)
This compound N/A 1.2 (estimated) π-π stacking (bicyclic core)

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